molecular formula C29H48O B1666154 delta7-Avenasterol CAS No. 23290-26-8

delta7-Avenasterol

Cat. No. B1666154
CAS RN: 23290-26-8
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-SLPSUXHFSA-N
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Description

Delta7-Avenasterol, also known as 7-dehydroavenasterol or 24Z-ethylidenelathosterol, belongs to the class of organic compounds known as stigmastanes and derivatives . These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group .


Synthesis Analysis

Delta7-Avenasterol is an intermediate in the biosynthesis of steroids . It is the 4th to last step in the synthesis of Stigmasterol and is converted from 24-Ethylidenelophenol. It is then converted to 5-dehydroavenasterol via the enzyme lathosterol oxidase .


Molecular Structure Analysis

The molecular formula of delta7-Avenasterol is C29H48O . Its molecular weight is 412.7 . The formal name of delta7-Avenasterol is (3β,5α)-stigmasta-7,24 (28)-dien-3-ol .


Physical And Chemical Properties Analysis

Delta7-Avenasterol is a solid substance . Its density is 0.98±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Antioxidant Activity in Food Preservation

Delta7-Avenasterol exhibits antioxidant properties that are beneficial in food preservation. It helps reduce the oxidation of oils, such as safflower oil, which is crucial for maintaining the quality and extending the shelf life of food products .

Nutraceuticals and Functional Foods

Due to its antioxidant activities, delta7-Avenasterol is used in the development of nutraceuticals and functional foods. It contributes to the nutritional value and health benefits of these products, making them more appealing to health-conscious consumers .

Cosmetic Industry Applications

In the cosmetic industry, the antioxidant properties of delta7-Avenasterol are harnessed to protect skin from oxidative stress. It is incorporated into skincare products to prevent premature aging and maintain skin health .

Pharmaceutical Industry Uses

Delta7-Avenasterol’s antioxidant effects are also explored in pharmaceutical applications. It has potential uses in the formulation of drugs aimed at combating oxidative stress-related diseases .

Agricultural Practices

This compound is found in various plant oils and grains, indicating its role in plant biology. Research into its functions could lead to agricultural applications, such as developing crops with enhanced resistance to oxidative stress .

Food Industry Additives

As a food additive, delta7-Avenasterol can improve the stability of food products against temperature-induced oxidation. This application is particularly relevant in the processing and storage of edible oils .

Research on Plant Sterols

Delta7-Avenasterol is a subject of research in the broader context of plant sterols. Studies focus on its structure, biosynthesis, and the role it plays in plant physiology, which could lead to new insights into plant biology and ecology .

Alternative Matrices for Functional Foods

The structural modification of delta7-Avenasterol is being researched for use in alternative matrices for functional foods. This could lead to the development of new types of health-promoting food products .

Mechanism of Action

Delta7-Avenasterol, also known as avenasterol, is a natural phytosterol found in a variety of plant oils and grains . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Delta7-Avenasterol.

Target of Action

Delta7-Avenasterol primarily targets the enzymes involved in the biosynthesis of steroids . It undergoes dehydrogenation at C5-C6 positions under the catalysis of SC5D1 .

Mode of Action

The compound interacts with its targets by undergoing a series of chemical reactions. It is converted from 24-ethylidenelophenol and then transformed into 5-dehydrogenated avenasterol through dehydrogenation . This is followed by the conversion to β-sitosterol, which involves the sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively .

Biochemical Pathways

Delta7-Avenasterol is an intermediate in the biosynthesis of steroids . The affected pathway involves the conversion of 24-ethylidenelophenol to β-sitosterol, which is a crucial step in the synthesis of stigmasterol .

Pharmacokinetics

As a phytosterol, it is likely to have similar properties to other sterols, which are typically absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the feces .

Result of Action

The primary result of Delta7-Avenasterol’s action is the production of β-sitosterol . This compound has various pharmacological effects, including anti-inflammation, anti-diabetes, anti-oxidization, and lowering blood cholesterol .

Action Environment

The action of Delta7-Avenasterol can be influenced by various environmental factors. For instance, the presence of other compounds in the plant oils and grains where it is found may affect its stability and efficacy . Additionally, the enzymes involved in its metabolic pathway are localized in multiple subcellular locations, including the endoplasmic reticulum and plasma membrane , which may also influence its action.

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVPSBQQXUCTB-OQTIOYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

delta7-Avenasterol

CAS RN

23290-26-8
Record name Avenasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23290-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023290268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ7-Avenasterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WYR6393O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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